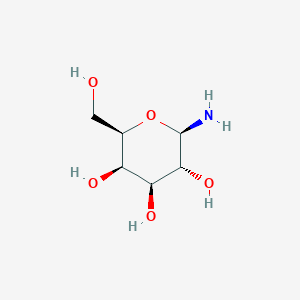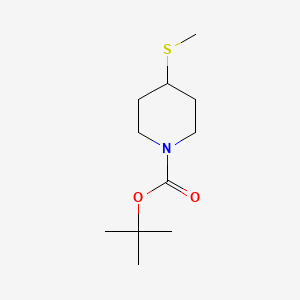
(2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Vue d'ensemble
Description
(2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, also known as 2-amino-6-hydroxymethyl-tetrahydropyran-3,4,5-triol or AHTP, is a novel compound with a wide range of applications in the scientific world. It has been studied extensively in recent years due to its unique properties and potential therapeutic applications. AHTP is a small organic molecule that is composed of three oxygen atoms and five carbon atoms. It has a molecular weight of 180.19 g/mol and a melting point of 393-395°C. AHTP has been found to possess antioxidant, anti-inflammatory, and antifungal properties.
Applications De Recherche Scientifique
Enzyme Inhibition
1-Amino-1-deoxy-beta-D-galactose: is used as a competitive inhibitor for enzymes like β-D-galactosidase and galactose oxidase . By mimicking the structure of the natural substrate, it can bind to the active site of the enzyme without being processed, thus inhibiting the enzyme’s activity. This application is crucial in studying enzyme kinetics and understanding the mechanisms of galactose metabolism .
Analytical Chemistry
As an analytical standard, beta-D-galactopyranosylamine is employed in chromatography and mass spectrometry to identify and quantify galactose and its derivatives in complex mixtures. This application is essential for quality control in various industries, including pharmaceuticals and food production.
Each of these applications demonstrates the versatility and importance of 1-Amino-1-deoxy-beta-D-galactose in scientific research across multiple disciplines. Its role as a competitive inhibitor is particularly notable, providing a tool for isolating and characterizing enzymes involved in galactose metabolism .
Mécanisme D'action
Target of Action
The primary targets of 1-Amino-1-deoxy-beta-D-galactose are β-D-galactosidase(s) and galactose oxidase(s) . These enzymes play crucial roles in the metabolism of galactose, a type of sugar. β-D-galactosidase is responsible for breaking down lactose into glucose and galactose, while galactose oxidase is involved in the oxidation of primary alcohols to aldehydes.
Mode of Action
1-Amino-1-deoxy-beta-D-galactose acts as a competitive inhibitor for its target enzymes . It mimics the structure of the substrate, allowing it to bind to the active site of the enzyme. This prevents the actual substrate from binding, thereby inhibiting the enzyme’s activity.
Biochemical Pathways
The compound affects the galactose metabolism pathway by inhibiting the action of β-D-galactosidase and galactose oxidase . This can lead to a decrease in the breakdown of lactose and the oxidation of primary alcohols, affecting downstream metabolic processes.
Result of Action
The inhibition of β-D-galactosidase and galactose oxidase by 1-Amino-1-deoxy-beta-D-galactose can lead to changes at the molecular and cellular levels. For instance, it can result in an accumulation of lactose and primary alcohols, and a decrease in the production of glucose, galactose, and aldehydes .
Propriétés
IUPAC Name |
(2R,3R,4S,5R,6R)-2-amino-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1,7H2/t2-,3+,4+,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWOEQFAYSXBRK-FPRJBGLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)N)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)N)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | |
CAS RN |
74867-91-7 | |
| Record name | D-Galactopyranosylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.501 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B1312353.png)
![6-Phenyl-1-oxaspiro[2.5]octane](/img/structure/B1312355.png)






![(S)-N,N-Diethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1312368.png)


